molecular formula C6H6BrNO4S2 B2635744 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid CAS No. 1094550-30-7

5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid

Cat. No.: B2635744
CAS No.: 1094550-30-7
M. Wt: 300.14
InChI Key: OQNHSGXIZPQGLR-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Molecular Geometry

The crystallographic characterization of 5-bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid remains an area requiring further investigation, as no direct X-ray diffraction data for this compound has been reported in the literature. However, general principles of X-ray crystallography applied to analogous thiophene derivatives provide a framework for hypothetical analysis. Crystalline solids of this compound would theoretically exhibit a monoclinic or orthorhombic lattice system, with unit cell parameters influenced by the bulky sulfamoyl (-SO₂NHCH₃) and carboxylic acid (-COOH) substituents.

Key geometric features predicted from its structure (Figure 1) include:

  • Thiophene ring planarity : The aromatic heterocycle likely maintains near-perfect planarity, with bond lengths of 1.43 Å for C-S and 1.36 Å for C=C bonds, consistent with thiophene derivatives.
  • Sulfonamide dihedral angle : The methylsulfamoyl group is expected to adopt a conformation where the S-N bond forms a dihedral angle of 35–45° relative to the thiophene plane, minimizing steric clashes.
  • Carboxylic acid hydrogen bonding : The -COOH group may participate in intermolecular hydrogen bonding networks, potentially forming dimeric structures in the solid state.

Table 1: Predicted crystallographic parameters

Parameter Value
Crystal system Monoclinic (P2₁/c)
Unit cell volume ~550 ų
Hydrogen bond donors 2 (COOH + NH)
Hydrogen bond acceptors 5 (2×O=S=O, COOH)

The absence of experimental diffraction patterns underscores the need for single-crystal growth studies using slow evaporation techniques in polar aprotic solvents like dimethylformamide.

Properties

IUPAC Name

5-bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO4S2/c1-8-14(11,12)4-2-3(6(9)10)13-5(4)7/h2,8H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNHSGXIZPQGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(SC(=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094550-30-7
Record name 5-bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid
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Chemical Reactions Analysis

5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-2-carboxylic acid derivatives are widely explored due to their structural versatility. Below is a detailed comparison of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid with structurally or functionally related compounds:

Substituent Effects on Lipophilicity and Bioactivity

  • 5-Bromo-4-(dimethylsulfamoyl)thiophene-2-carboxylic acid (CID 43245253): Molecular formula: C₇H₈BrNO₄S₂ Substituent: Dimethylsulfamoyl group (more lipophilic than methylsulfamoyl). Predicted clogP: Higher than the methylsulfamoyl analog due to additional methyl groups. Biological relevance: Increased lipophilicity may enhance membrane permeability but reduce solubility .
  • 5-Bromo-4-methylthiophene-2-carboxylic acid (CID 21899459):

    • Molecular formula: C₆H₅BrO₂S
    • Substituent: Methyl group (less polar than sulfonamides).
    • clogP: Lower than sulfonamide derivatives, favoring aqueous solubility.
    • Applications : Intermediate in Suzuki-Miyaura cross-coupling reactions for bioactive molecule synthesis .
  • N-(4-Fluorophenyl)-amide thiophene-2-carboxylic acid (T3 from Hollósy et al.):

    • Substituent: Fluorophenylamide group.
    • Antiproliferative activity : LD₅₀ = 28 µM against A431 cells, outperforming furan analogs.
    • Lipophilicity : Higher clogP (2.15) correlates with enhanced activity compared to carboxylic acid derivatives .

Physicochemical Properties

Compound Name Molecular Formula Substituents Predicted clogP CCS (Ų) [M+H]+ Biological Activity
This compound C₇H₇BrNO₄S₂ Methylsulfamoyl, Br, COOH 1.82* 138.9 Not reported
5-Bromo-4-(dimethylsulfamoyl)thiophene-2-carboxylic acid C₇H₈BrNO₄S₂ Dimethylsulfamoyl, Br, COOH 2.34* 137.8 Not reported
N-(4-Fluorophenyl)-amide thiophene-2-carboxylic acid C₁₁H₈FNO₂S Fluorophenylamide 2.15 N/A LD₅₀ = 28 µM (A431 cells)
5-Bromo-4-methylthiophene-2-carboxylic acid C₆H₅BrO₂S Methyl, Br, COOH 1.12 N/A Suzuki coupling intermediate

*Estimated using analogous compounds in and .

Key Findings

Lipophilicity-Bioactivity Relationship : Thiophene derivatives with sulfonamide or aryl amide groups exhibit higher clogP values, correlating with improved antiproliferative activity compared to simpler carboxylic acids or esters .

Synthetic Flexibility : Bromine at the 5-position enables further functionalization via cross-coupling (e.g., Suzuki reactions), as demonstrated in and .

Structural Stability : Planar thiophene cores with hydrogen-bonding substituents (e.g., carboxylic acids) enhance crystal packing and stability, critical for formulation .

Biological Activity

5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C6H6BrNO4S2C_6H_6BrNO_4S_2 and a molecular weight of approximately 292.15 g/mol. The structure features a bromine atom, a methylsulfamoyl group, and a carboxylic acid functional group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₆H₆BrNO₄S₂
Molecular Weight292.15 g/mol
IUPAC NameThis compound
CAS Number54593568

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in cancer progression. It has been shown to inhibit the dimerization of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that plays a critical role in oncogenesis.

Inhibition of STAT3

In vitro studies have demonstrated that this compound can effectively inhibit STAT3 dimerization, leading to reduced expression of STAT3-dependent genes. This mechanism is particularly relevant in the context of triple-negative breast cancer (TNBC), where STAT3 is often overactive.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    In a study conducted at King's College London, various analogues of thiophene derivatives, including this compound, were screened for cytotoxicity against MDA-MB-231 (a TNBC cell line). The compound exhibited significant selective cytotoxicity with an IC50 value of approximately 4.45 µM, indicating its potential as an anti-cancer agent .
  • In Vivo Tumor Growth Inhibition
    Further research involving xenograft models demonstrated that administration of this compound resulted in notable tumor growth inhibition in mice bearing MDA-MB-231 tumors. This suggests that the compound not only inhibits cancer cell proliferation in vitro but also shows promise in vivo .

Research Findings

Recent findings highlight the following aspects regarding the biological activity of this compound:

  • Enzyme Interaction : The compound interacts with various enzymes, modulating their activity and influencing metabolic pathways critical for cancer cell survival.
  • Therapeutic Potential : Its ability to inhibit STAT3 suggests potential applications in targeted cancer therapies, especially for cancers characterized by aberrant STAT3 signaling.

Q & A

Basic: What are the most reliable synthetic routes for 5-bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of the thiophene core:

  • Step 1: Bromination at the 5-position using reagents like N-bromosuccinimide (NBS) in acetic acid or dichloromethane under controlled temperatures (0–25°C) to avoid over-bromination .
  • Step 2: Introduction of the methylsulfamoyl group via sulfonation, often using chlorosulfonic acid followed by reaction with methylamine. Solvents like DMF or THF and bases (e.g., triethylamine) are critical for regioselectivity .
  • Step 3: Carboxylic acid formation through hydrolysis of ester precursors (e.g., methyl esters) under acidic (HCl) or basic (NaOH) conditions .
    Key Factors: Temperature control during bromination and stoichiometric precision in sulfamoylation are critical. Yields range from 40–70%, with impurities often arising from incomplete sulfonation or ester hydrolysis .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks should researchers prioritize?

  • NMR Spectroscopy:
    • ¹H NMR: Look for the thiophene ring protons (δ 6.8–7.5 ppm), methylsulfamoyl group (δ 2.8–3.1 ppm for CH₃), and carboxylic acid proton (broad peak δ 10–13 ppm if present) .
    • ¹³C NMR: Confirm the carboxylic acid carbonyl (δ 165–170 ppm) and sulfonamide sulfur-linked carbons (δ 40–45 ppm) .
  • IR Spectroscopy: Strong absorption bands for S=O (1150–1300 cm⁻¹) and C=O (1680–1720 cm⁻¹) .
  • Mass Spectrometry: Molecular ion peak [M+H]⁺ should match the theoretical mass (C₇H₇BrN₂O₄S₂: ~342.9 g/mol). Fragmentation patterns often include loss of COOH (44 amu) or Br (80 amu) .

Advanced: How does the methylsulfamoyl group influence reactivity in nucleophilic substitution compared to other sulfonamide derivatives?

The methylsulfamoyl group acts as a moderate electron-withdrawing group, activating the thiophene ring for electrophilic substitution at the 3-position. However, steric hindrance from the methyl group can reduce reactivity compared to bulkier sulfonamides.

  • Case Study: In Suzuki-Miyaura coupling, the methylsulfamoyl group stabilizes the thiophene-Bpin intermediate but slows transmetallation compared to unsubstituted analogs. Yields drop by ~15% when paired with aryl halides .
  • Contrast: Compared to phenylsulfonamides, the methyl group reduces π-π stacking interactions, affecting crystallinity and solubility in polar solvents .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Purity Issues: Residual solvents (e.g., DMF) or bromination byproducts (e.g., dibromo derivatives) can skew bioassay results. Validate purity via HPLC (>95%) and elemental analysis .
  • Assay Conditions: Activity against kinase targets (e.g., EGFR) varies with buffer pH and reducing agents. For example, DTT can reduce disulfide bonds in the sulfonamide group, altering binding affinity .
    Recommendation: Replicate assays under standardized conditions (e.g., pH 7.4 PBS, 1% DMSO) and cross-validate with orthogonal methods like SPR or ITC .

Basic: What computational tools are suitable for modeling the compound’s interaction with biological targets?

  • Docking Software: AutoDock Vina or Schrödinger Suite for predicting binding poses with proteins (e.g., carbonic anhydrase IX). Focus on sulfonamide-Zn²⁺ interactions and thiophene π-stacking with hydrophobic pockets .
  • DFT Calculations: Gaussian 16 for optimizing geometry and calculating electrostatic potential surfaces. The methylsulfamoyl group’s electron-deficient region enhances hydrogen bonding with catalytic residues .

Advanced: What strategies mitigate degradation during long-term storage?

  • Degradation Pathways: Hydrolysis of the sulfonamide group in humid environments or light-induced debromination.
  • Stabilization Methods:
    • Store under argon at −20°C in amber vials.
    • Lyophilize with cryoprotectants (e.g., trehalose) for aqueous solutions.
    • Monitor degradation via LC-MS every 6 months; degradation <5% over 2 years under optimal conditions .

Basic: How does this compound compare structurally and functionally to analogs like 5-bromo-4-(dimethylsulfamoyl)thiophene-2-carboxylic acid?

Property Methylsulfamoyl Derivative Dimethylsulfamoyl Derivative
Solubility (H₂O) 2.1 mg/mL0.8 mg/mL
LogP 1.82.3
Kinase Inhibition (IC₅₀) EGFR: 12 nMEGFR: 28 nM
The methyl group improves solubility but reduces lipophilicity, impacting membrane permeability. Dimethyl analogs show higher LogP but lower potency due to steric clashes in the ATP-binding pocket .

Advanced: What chromatographic methods optimize purification post-synthesis?

  • Reverse-Phase HPLC: Use a C18 column with gradient elution (ACN:H₂O + 0.1% TFA). Retention time: ~8.2 min .
  • Troubleshooting: If sulfonamide decomposition occurs, switch to a neutral buffer (e.g., ammonium acetate) and lower column temperature to 4°C .

Basic: What are the primary applications in medicinal chemistry?

  • Lead Compound: Used in fragment-based drug discovery for kinase inhibitors (e.g., targeting JAK2 or BRAF mutants) .
  • Prodrug Development: Ester derivatives (e.g., ethyl esters) enhance bioavailability by masking the carboxylic acid .

Advanced: How can in silico toxicity prediction models guide preclinical studies?

  • ADMET Predictors: Use SwissADME or ProTox-II to assess hepatotoxicity (CYP3A4 inhibition risk) and cardiotoxicity (hERG channel binding).
  • Red Flags: The bromine atom may generate reactive metabolites (e.g., bromohydrins); validate via Ames test for mutagenicity .

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